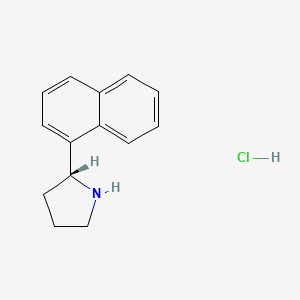(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13484917
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16ClN |
|---|---|
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | (2R)-2-naphthalen-1-ylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H/t14-;/m1./s1 |
| Standard InChI Key | CRYIZTMJQRUSDP-PFEQFJNWSA-N |
| Isomeric SMILES | C1C[C@@H](NC1)C2=CC=CC3=CC=CC=C32.Cl |
| SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl |
| Canonical SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyrrolidine ring—a five-membered amine—linked to a naphthalene moiety at the 2-position. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆NCl |
| Molecular Weight | 233.74 g/mol |
| Chiral Center | R-configuration at C2 |
| Salt Form | Hydrochloride |
The naphthalene group contributes aromaticity and hydrophobic character, while the pyrrolidine ring introduces basicity and conformational flexibility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride typically involves enantioselective catalysis or resolution. One method employs a chiral catalyst to induce asymmetry during the formation of the pyrrolidine-naphthalene bond. For example, a palladium-catalyzed cross-coupling between naphthalene derivatives and pyrrolidine precursors has been reported .
Key Reaction Conditions
-
Catalyst: Palladium(II) acetate with chiral ligands (e.g., BINAP).
-
Solvent: Tetrahydrofuran (THF) or ethanol.
-
Temperature: 60–80°C under inert atmosphere.
Industrial Scalability
Industrial production often utilizes continuous flow reactors to optimize efficiency. A patent describes the hydrogenation of 2-methylpyrroline intermediates in alcohol solvents (e.g., ethanol-methanol mixtures) using platinum catalysts, achieving >90% enantiomeric excess (ee) for R-configuration derivatives .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility (≈50 mg/mL in water at 25°C) while maintaining stability under ambient conditions. The compound degrades above 200°C, with a melting point of 192–195°C .
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, D₂O) shows aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm).
-
IR: Strong absorption at 2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .
Comparative Analysis with Analogues
Enantiomeric Specificity
The (S)-enantiomer demonstrates reduced affinity for monoamine transporters, highlighting the importance of chiral resolution. For example, (S)-2-(naphthalen-1-yl)pyrrolidine shows 10-fold lower potency at dopamine transporters compared to the R-form .
Structural Analogues
| Compound | Key Difference | Activity |
|---|---|---|
| Pyrovalerone | 1-Phenyl substitution | Potent stimulant |
| (R)-2-Methylpyrrolidine | Methyl vs. naphthyl | H₃ receptor ligand |
Industrial and Material Science Applications
Chiral Catalysis
The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals. For instance, its use in Heck reactions improves yield and ee in aryl-alkene couplings .
Specialty Materials
Naphthalene-pyrrolidine hybrids are explored in organic semiconductors due to their π-conjugated systems and charge transport properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume